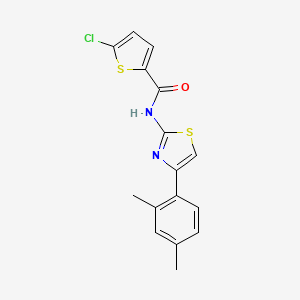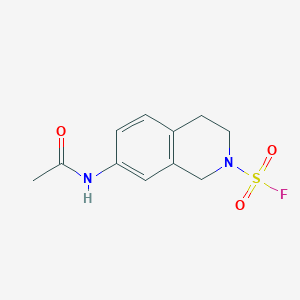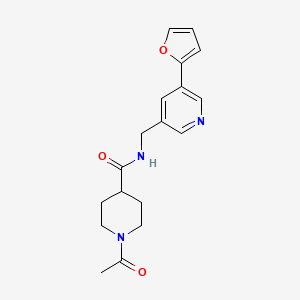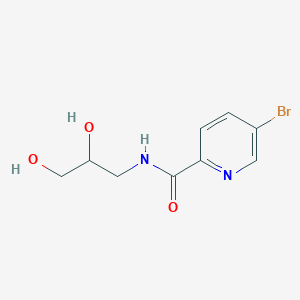![molecular formula C28H25N3O6 B2815260 N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-81-0](/img/no-structure.png)
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25N3O6 and its molecular weight is 499.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Potential Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those incorporating pyrimidine and pyrazole moieties, are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, the synthesis of novel isoxazolines and isoxazoles through cycloaddition processes involves complex organic syntheses similar to those that might be used for the compound . Such synthetic routes offer pathways for creating a variety of heterocyclic compounds with potential applications in drug discovery and development (Rahmouni et al., 2014).
Antimicrobial Activity
Compounds with a pyrimidinyl acetamide structure have been evaluated for antimicrobial activities. Research into novel heterocyclic compounds having a sulfamido moiety, for example, has shown promise in the development of new antimicrobial agents. This suggests that compounds like "N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" could potentially be explored for antimicrobial properties (Nunna et al., 2014).
Anticancer Research
The investigation into the cytotoxic activities of various heterocyclic derivatives against cancer cell lines is a crucial area of research. For instance, pyrazolopyrimidine derivatives have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines, indicating the potential of such compounds in anticancer drug development (Al-Sanea et al., 2020). This area of research holds promise for the compound , suggesting possible exploration for anticancer properties.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) and 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.1 equiv) in methanol.", "Step 2: Add a coupling agent (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the final product." ] } | |
CAS番号 |
877656-81-0 |
分子式 |
C28H25N3O6 |
分子量 |
499.523 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C28H25N3O6/c1-35-22-13-12-18(16-23(22)36-2)14-15-29-24(32)17-30-25-20-10-6-7-11-21(20)37-26(25)27(33)31(28(30)34)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,29,32) |
InChIキー |
BRRXVFATXPYZSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2815178.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)
![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)
![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)






![2,4-Dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2815198.png)
![N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815200.png)